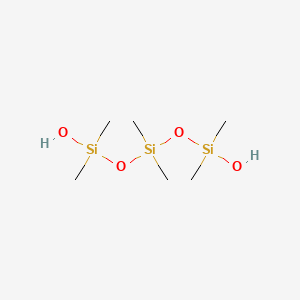

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

Descripción general

Descripción

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a siloxane compound with the molecular formula C6H20O4Si3. This compound is characterized by its three silicon atoms connected by oxygen atoms, forming a trisiloxane backbone, with each silicon atom bonded to two methyl groups. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol can be synthesized through the hydrosilylation of 4-vinyl-1-cyclohexene-1,2-epoxide with 1,1,3,3,5,5-hexamethyltrisiloxane . This reaction typically requires a platinum complex catalyst to facilitate the addition of the siloxane to the vinyl group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of hexamethylcyclotrisiloxane as a starting material . This compound undergoes ring-opening polymerization to form the desired trisiloxane structure. The reaction conditions typically include the use of strong acids or bases as catalysts to promote the polymerization process.

Análisis De Reacciones Químicas

Types of Reactions

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols and siloxane derivatives.

Reduction: Reduction reactions can convert the siloxane backbone into silane derivatives.

Substitution: The methyl groups on the silicon atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions typically require the use of organometallic reagents, such as Grignard reagents or organolithium compounds.

Major Products Formed

Oxidation: Silanols and siloxane derivatives.

Reduction: Silane derivatives.

Substitution: Various alkyl or aryl siloxane compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Polymer Synthesis

- Used in the production of polysiloxanes and their copolymers, which are essential for creating materials with specific mechanical and thermal properties.

- Facilitates the formation of polysiloxane–silica hybrids that enhance surface area and material strength.

-

Biomedical Applications

- Drug Delivery Systems : Acts as a carrier for poorly soluble drugs, improving bioavailability through its flexible siloxane backbone.

- Tissue Engineering : Utilized in scaffolds that mimic the extracellular matrix, promoting cell adhesion and proliferation necessary for tissue regeneration.

- Medical Device Coatings : Its biocompatibility makes it suitable for coatings on implants to reduce rejection rates.

-

Analytical Chemistry

- Employed as a stationary phase in high-temperature gas chromatography for the separation of complex mixtures.

- Its properties aid in the synthesis of optically active polymers used in various analytical applications.

-

Surface Modifications

- Functions as a silylating agent in the preparation of functionalized silanes and siloxanes that can modify surfaces for enhanced performance in industrial applications.

Drug Delivery Enhancement

A study demonstrated that nanoparticles based on 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol significantly improved the solubility and release profiles of hydrophobic drugs compared to conventional systems. The unique siloxane structure facilitated better interactions with drug molecules.

Tissue Engineering Applications

Research indicated that scaffolds made from this compound promoted greater cell attachment and proliferation in vitro. These findings suggest its potential use in regenerative medicine applications where tissue repair is critical.

Biocompatibility Assessments

Biocompatibility studies showed that this compound does not elicit significant cytotoxic responses in mammalian cell lines. This characteristic is vital for its application in medical devices that require prolonged contact with biological tissues.

Mecanismo De Acción

The mechanism of action of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol involves its ability to form stable siloxane bonds with various substrates. The compound’s siloxane backbone provides flexibility and stability, making it an ideal candidate for use in coatings and adhesives. The methyl groups on the silicon atoms contribute to the compound’s hydrophobicity, enhancing its performance in water-repellent applications.

Comparación Con Compuestos Similares

Similar Compounds

1,1,1,3,5,5,5-Heptamethyltrisiloxane: This compound has an additional methyl group on one of the silicon atoms, making it more hydrophobic.

Hexamethylcyclotrisiloxane: A cyclic siloxane compound used as a precursor in the synthesis of various siloxane derivatives.

1,1,3,3,5,5-Hexamethyltrisiloxane: Similar to 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol, but without the hydroxyl groups, making it less reactive.

Uniqueness

This compound is unique due to its combination of a trisiloxane backbone with hydroxyl groups, providing both flexibility and reactivity. This makes it particularly useful in applications requiring both stability and the ability to form strong bonds with various substrates.

Actividad Biológica

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (HMTS-1,5-diol) is a siloxane compound characterized by its unique molecular structure comprising three silicon atoms connected by oxygen atoms. With the molecular formula and a molecular weight of 240.48 g/mol, this compound has garnered attention for its diverse applications in industrial and biological contexts. This article delves into the biological activity of HMTS-1,5-diol, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of HMTS-1,5-diol is primarily attributed to its ability to form stable siloxane bonds with various substrates. This property allows it to interact effectively with biological membranes and tissues. The compound's siloxane backbone provides flexibility and stability, which enhances its compatibility with biological systems. Additionally, the hydrophobic nature imparted by the methyl groups contributes to its efficacy in water-repellent applications and potential biocompatibility in medical devices.

1. Medical Devices and Drug Delivery Systems

HMTS-1,5-diol is utilized in the development of coatings for medical devices due to its biocompatibility and stability. Research indicates that siloxane-based coatings can reduce protein adsorption and cell adhesion, which is crucial for minimizing thrombosis in vascular implants. Furthermore, its role as a drug delivery agent has been explored in various studies.

2. Biological Assays

The compound is employed in preparing silicone-coated materials for biological assays. Its ability to modify surface properties enhances the performance of assays by improving the binding efficiency of biomolecules .

3. Antimicrobial Properties

Recent studies have indicated that siloxane compounds exhibit antimicrobial properties. Specifically, HMTS-1,5-diol has been identified as having potential antibacterial activity against various pathogens. A study utilizing GC-MS profiling found that hexamethyltrisiloxane derivatives exhibited significant antibacterial effects .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of HMTS-1,5-diol demonstrated its effectiveness against several bacterial strains. The results indicated a notable reduction in bacterial growth when exposed to varying concentrations of the compound. The study highlighted that at higher concentrations, HMTS-1,5-diol significantly inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Concentration (mg/mL) | Staphylococcus aureus Inhibition (%) | Escherichia coli Inhibition (%) |

|---|---|---|

| 0.5 | 45 | 30 |

| 1 | 70 | 50 |

| 2 | 90 | 75 |

Case Study 2: Coatings for Medical Devices

In another study focusing on the application of HMTS-1,5-diol in medical devices, researchers coated stents with siloxane-based materials. The findings revealed that these coatings significantly reduced platelet adhesion compared to uncoated stents. This property is critical for enhancing the longevity and functionality of vascular implants .

Environmental Impact

Research indicates that HMTS-1,5-diol undergoes hydrolysis in aqueous environments, leading to the formation of dimethylsilanediol and tetramethyldisiloxane-1,3-diol as breakdown products. Understanding these degradation pathways is essential for assessing the environmental impact of siloxane compounds.

Propiedades

IUPAC Name |

bis[[hydroxy(dimethyl)silyl]oxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H20O4Si3/c1-11(2,7)9-13(5,6)10-12(3,4)8/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBQTTAROZGWOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20O4Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063122 | |

| Record name | 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3663-50-1 | |

| Record name | 1,1,3,3,5,5-Hexamethyl-1,5-trisiloxanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethyltrisiloxane-1,5-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLTRISILOXANE-1,5-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20LI094F74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the role of hexamethyltrisiloxane-1,5-diol in silicone polymer synthesis?

A: Hexamethyltrisiloxane-1,5-diol is a valuable building block in silicone polymer synthesis. It can react with silylamines like N,N-diethylaminotrimethylsilane, offering a controlled approach to building silicone polymers. [] This method allows for precise placement of crosslinking sites within the polymer chain, influencing the final polymer's properties. [] Additionally, this condensation reaction enables the creation of silicone block copolymers, expanding the versatility of these materials. []

Q2: Can hexamethyltrisiloxane-1,5-diol hydrolyze in water?

A: Yes, research shows that hexamethyltrisiloxane-1,5-diol undergoes hydrolysis in aqueous solutions. [] This hydrolysis leads to an equilibrium mixture containing dimethylsilanediol and tetramethyldisiloxane-1,3-diol, with dimethylsilanediol being the dominant species at dilute concentrations. [] This finding is significant as it highlights the potential breakdown products of hexamethyltrisiloxane-1,5-diol in environmental settings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.